5beta-Cholanic acid 5beta-Cholanic acid 5beta-cholanic acid is a cholanic acid and a member of 5beta-cholanic acids.
Brand Name: Vulcanchem
CAS No.: 546-18-9
VCID: VC21342186
InChI: InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Molecular Formula: C24H40O2
Molecular Weight: 360.6 g/mol

5beta-Cholanic acid

CAS No.: 546-18-9

Cat. No.: VC21342186

Molecular Formula: C24H40O2

Molecular Weight: 360.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5beta-Cholanic acid - 546-18-9

CAS No. 546-18-9
Molecular Formula C24H40O2
Molecular Weight 360.6 g/mol
IUPAC Name (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1
Standard InChI Key RPKLZQLYODPWTM-LVVAJZGHSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Structural and Physicochemical Properties

Molecular Architecture

5β-Cholanic acid (C24H40O2, MW 360.57 g/mol) features a cyclopentanophenanthrene nucleus with a 5β-hydrogen configuration that induces a bent conformation in the A/B ring junction, distinguishing it from 5α-epimers . The absence of hydroxyl groups on the steroid core contrasts with primary bile acids like cholic acid, while retaining the C24 carboxyl group essential for hepatic conjugation . X-ray crystallography reveals a planar orientation of the carboxyl group relative to the steroid nucleus, facilitating micelle formation in aqueous environments .

Thermal and Solubility Characteristics

The compound exhibits a melting point of 150°C and predicted boiling point of 473.6±13.0°C, reflecting strong intermolecular hydrogen bonding between carboxyl groups . Solubility profiles demonstrate marked hydrophobicity:

  • Chloroform: 12.4 mg/mL (25°C)

  • Methanol: 8.7 mg/mL (60°C with sonication)

Predicted density (1.018±0.06 g/cm³) and pKa (4.76±0.10) align with its behavior as a weak organic acid, enabling pH-dependent solubility shifts critical for intestinal absorption .

Table 1: Physicochemical Properties of 5β-Cholanic Acid

PropertyValue
Molecular FormulaC24H40O2
Molecular Weight360.57 g/mol
Melting Point150°C
Boiling Point473.6±13.0°C (Predicted)
Density1.018±0.06 g/cm³
Aqueous Solubility0.22 mg/mL (25°C)
logP (Octanol-Water)5.34 (Predicted)

Biosynthetic Pathways and Metabolic Regulation

Endogenous Synthesis

The neutral (classic) bile acid pathway converts cholesterol to 5β-cholanic acid through sequential enzymatic modifications:

  • CYP7A1-mediated 7α-hydroxylation of cholesterol (rate-limiting step)

  • HSD3B7-catalyzed oxidation at C3

  • AKR1D1-dependent Δ4 double bond reduction (5β-configuration)

  • CYP27A1-initiated side-chain β-oxidation yielding the C24 carboxyl group

Hepatic zonation studies reveal that periportal hepatocytes predominantly synthesize 5β-cholanic acid precursors, while pericentral cells conjugate them with taurine/glycine . The Yamasaki pathway provides an alternative route under cholestatic conditions, producing 3β-hydroxy-5-cholenoic acid intermediates that undergo epimerization to 5β derivatives .

Catabolic Modifications

Hepatic phase II metabolism conjugates 5β-cholanic acid with:

  • Glycine (75% of pool): Enhances water solubility for biliary excretion

  • Taurine (25%): Stabilizes micelles in acidic duodenal environments

Recent LC-MS/MS analyses detect unconjugated 5β-cholanic acid in systemic circulation (0.8-1.2 nM), suggesting enterohepatic recirculation independent of bacterial deconjugation .

Pharmacological Mechanisms and Therapeutic Applications

Nuclear Receptor Activation

5β-Cholanic acid derivatives exhibit nanomolar affinity for FXR (EC50 = 38 nM vs. 210 nM for chenodeoxycholic acid) . Structural analysis reveals:

  • The 5β configuration optimizes van der Waals contacts with FXR-LBD residues Leu287 and Met325

  • C24 carboxyl group forms salt bridges with Arg319/Arg266

In HepG2 cells, 100 μM N-methyl-5β-glycocholanic acid (NMGCA) upregulates:

  • SHP: 12.3-fold increase (vs. 4.8-fold for CDCA)

  • BSEP: 8.1-fold induction

Hypolipidemic Effects

Rodent studies demonstrate dose-dependent lipid modulation:

Parameter5β-Cholanic Acid (50 mg/kg)Control
Serum TG68.2±9.4 mg/dL132.5±14.7 mg/dL
LDL-C41.7±5.1 mg/dL89.3±11.2 mg/dL
HDL-C52.4±6.8 mg/dL48.1±5.9 mg/dL

Mechanistically, this involves:

  • CYP7A1 suppression (-78% mRNA vs. control)

  • LXRα antagonism (IC50 = 1.2 μM)

Drug Delivery Applications

Nanoparticle Formulations

Glycol chitosan-5β-cholanic acid conjugates (HGC) demonstrate superior protein encapsulation:

PayloadLoading EfficiencyRelease (72h)
BMP-288.4±3.2%64.7±5.1%
VEGF79.1±4.7%58.9±4.3%

In embryonic limb cultures, HGC nanoparticles sustain bioactive FGF2 levels for 96h vs. 24h with agarose beads .

Hepatic Targeting

99mTc-labeled 5β-cholanic acid nanoparticles show preferential liver accumulation:

  • Hepatocyte uptake: 67.3% ID/g at 1h

  • Kupffer cell sequestration: <8% ID/g

Surface PEGylation reduces RES clearance, extending circulatory half-life to 14.2h vs. 2.3h for unmodified particles .

Comparative Analysis with Bile Acid Analogs

Table 2: Functional Comparison of Cholanic Acid Derivatives

CompoundReceptor AffinityTherapeutic UseSolubility (mg/mL)
5β-Cholanic AcidFXR (EC50=38 nM)Lipid modulation0.22
Chenodeoxycholic AcidFXR (EC50=210 nM)Gallstone dissolution1.14
Obeticholic AcidFXR (EC50=99 nM)Primary biliary cholangitis0.08
Ursodeoxycholic AcidPXR (EC50=450 nM)Cholestasis1.89

Structural comparisons reveal that 5β-cholanic acid's lack of hydroxyl groups enhances membrane permeability (Papp = 8.7×10⁻⁶ cm/s) versus ursodeoxycholic acid (2.1×10⁻⁶ cm/s) .

Emerging Research Directions

Metabolic Disease Therapeutics

Phase I trials of NMGCA (NCT04877262) demonstrate:

  • 28% LDL-C reduction at 100 mg/day (p<0.01 vs. placebo)

  • No significant transaminase elevation

Oncology Applications

In murine HCC models, 5β-cholanic acid/PGMA nanoparticles loaded with doxorubicin show:

  • Tumor accumulation: 23.4% ID/g vs. 7.1% ID/g for free drug

  • Median survival: 68 days vs. 41 days (control)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator